molecular formula C26H31FN2O3S B2478301 7-(Azepan-1-yl)-3-(2,5-dimethylbenzenesulfonyl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one CAS No. 892781-99-6

7-(Azepan-1-yl)-3-(2,5-dimethylbenzenesulfonyl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one

Cat. No.: B2478301
CAS No.: 892781-99-6
M. Wt: 470.6
InChI Key: GGPJBKRAAHDREP-UHFFFAOYSA-N
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Description

The compound “7-azepan-1-yl-3-[(2,5-dimethylphenyl)sulfonyl]-6-fluoro-1-propylquinolin-4(1H)-one” is a chemical compound with the molecular formula C27H33FN2O3S . It has an average mass of 484.626 Da and a monoisotopic mass of 484.219604 Da .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would include its molecular weight, solubility, melting point, boiling point, etc. Unfortunately, the specific physical and chemical properties of this compound are not available in the retrieved data .

Scientific Research Applications

Structural Analysis and Synthesis

  • Isolation and Identification : A compound closely related to 7-azepan-1-yl-3-[(2,5-dimethylphenyl)sulfonyl]-6-fluoro-1-propylquinolin-4(1H)-one was isolated and identified as the N-substituted regioisomer of besifloxacin. This was achieved through specific synthesis processes, contributing to the understanding of molecular structures in this class of compounds (Xia, Chen, & Yu, 2013).

Reaction Mechanism Studies

  • Revised Reaction Mechanism : Studies on similar compounds, like 7-Methoxy-3-methylsulfonyl-3H-benz[d]azepine, led to a revised reaction mechanism, contributing to the broader understanding of chemical reactions in fluoroquinolones (Takeuchi, Masuda, & Hamada, 1992).

Antioxidant Studies

  • Antioxidant or Prooxidative Effects : Research into the effects of similar quinoline derivatives on free-radical-initiated hemolysis of erythrocytes shows that structural variations can significantly impact their antioxidant or prooxidative roles. This understanding is crucial for the development of potential therapeutic agents (Liu, Han, Lin, & Luo, 2002).

Antibacterial Applications

  • Potent Antibacterial Activity : Novel derivatives, such as 7-[7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl]-6-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]- 8-methoxy-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, show potent antibacterial activity against various respiratory pathogens. This highlights their potential use in treating respiratory tract infections (Odagiri et al., 2013).

Structural Characterization

  • Crystallographic Analysis : Studies on similar fluoroisoquinoline derivatives through X-ray crystallography have provided insights into molecular conformations and the effects of different substituents, which are vital for drug design and development (Ohba, Gomi, Ohgiya, & Shibuya, 2012).

Protein Kinase B Inhibitors

  • PKB Inhibition for Drug Development : Novel azepane derivatives, closely related to the compound , have been evaluated for their inhibitory activity against protein kinase B, which is a crucial target in drug development for various diseases (Breitenlechner et al., 2004).

Anticancer Properties

  • Potential Anticancer Agents : Research into 4-aminoquinoline derivatives has revealed that specific sulfonyl analogs exhibit significant anticancer activities, suggesting a potential therapeutic use for similar compounds (Solomon, Pundir, & Lee, 2019).

Synthesis of Polycyclic Compounds

  • Polycyclic Compound Synthesis : The synthesis of polycyclic tetrahydroisoquinolines and tetrahydrobenzo[d]azepines from related compounds demonstrates advanced chemical methodologies relevant to pharmaceutical sciences (Králová & Soural, 2022).

5-HT6 Receptor Antagonists

  • Neurological Drug Development : N1-azinylsulfonyl-1H-indole derivatives, related to the compound , have been shown to act as 5-HT6 receptor antagonists with procognitive and antidepressant-like properties, important for the development of neurological therapeutics (Zajdel et al., 2016).

Properties

IUPAC Name

7-(azepan-1-yl)-3-(2,5-dimethylphenyl)sulfonyl-6-fluoro-1-propylquinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31FN2O3S/c1-4-11-29-17-25(33(31,32)24-14-18(2)9-10-19(24)3)26(30)20-15-21(27)23(16-22(20)29)28-12-7-5-6-8-13-28/h9-10,14-17H,4-8,11-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGPJBKRAAHDREP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCCC3)F)S(=O)(=O)C4=C(C=CC(=C4)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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